molecular formula C14H12N2O B8545383 1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl-

1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl-

Cat. No. B8545383
M. Wt: 224.26 g/mol
InChI Key: PPFQFUDLQBNLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl- is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Pyrrolo[2,3-c]pyridine-3-methanol,a-phenyl-

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

phenyl(1H-pyrrolo[2,3-c]pyridin-3-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-14(10-4-2-1-3-5-10)12-8-16-13-9-15-7-6-11(12)13/h1-9,14,16-17H

InChI Key

PPFQFUDLQBNLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC3=C2C=CN=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde (100 mg, 0.68 mmol) and THF (6.8 mL) was cooled to −40° C. and phenylmagnesium chloride (0.68 mL, 1.36 mmol) was added. The reaction mixture was warmed to room temperature and refluxed for 1 h. The reaction mixture was cooled to room temperature and quenched with saturated NH4Cl and then water was added. The aqueous layer was extracted with EtOAc (1×), dried (MgSO4) and filtered, and the solvent was removed. The crude material was purified by Biotage chromatography (90:10 to 85:15 methylene chloride/methanol) to give phenyl(1H-pyrrolo[2,3-c]pyridin-3-yl)methanol as a yellow solid (65.5 mg, 43%): Rf 0.11 (90:10 methylene chloride/methanol); 1H NMR (300 MHz, CD3OD) (6.09 (1H, s), 7.25-7.27 (1H, m), 7.32-7.35 (3H, m), 7.46-7.48 (3H, m), 7.96-7.97 (1H, d, J=5.6 Hz), 8.64 (1H, s); ESI MS m/z 225 [C14H12N2O+H]+; Estimated Purity: >90% by 1H NMR analysis.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.